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Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B131608

This guide provides a comprehensive overview of the spectroscopic data for (S,S)-N-(p-
toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. It is
intended for researchers, scientists, and professionals in drug development who utilize this
chiral ligand and its metal complexes in asymmetric synthesis. The document details expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for their acquisition.

Introduction to (S,S)-TsDPEN

(S,S)-TsDPEN is a chiral diamine ligand that is widely used in asymmetric catalysis, most
notably in transfer hydrogenation reactions of ketones and imines. Its rigid structure, derived
from (S,S)-1,2-diphenylethylenediamine, and the presence of the tosyl group allow it to form
well-defined, stable complexes with transition metals like Ruthenium, Rhodium, and Iridium.
These complexes are highly effective catalysts for producing enantiomerically enriched
alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and
other fine chemicals. Accurate spectroscopic characterization is crucial for verifying the identity,
purity, and structure of the ligand and its catalytic complexes.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for (S,S)-TsDPEN based on
its chemical structure and typical values for its constituent functional groups.

Table 1: Predicted *H NMR Spectroscopic Data for (S,S)-TsDPEN
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Protons

Multiplicity

Predicted Chemical
Shift (6, ppm)

Notes

Aromatic (Phenyl &
Tosyl)

Multiplet

6.5-8.0

The protons on the
two phenyl rings and
the tosyl group
resonate in this

region.[1]

Methine (-CH-CH-)

Multiplet

~3.5-5.0

Distinct chemical
shifts for the two non-
equivalent methine
protons on the
ethylenediamine

backbone.

Amine (NH & NH2)

Broad Singlet

Variable

Chemical shift is
concentration and
solvent dependent.
The two amine groups
may show distinct

signals.

Tosyl Methyl (Ar-CHs)

Singlet

~23-24

A characteristic singlet
for the methyl group

on the tosyl moiety.

Note: Data is based on typical chemical shift ranges. The exact values can vary depending on

the solvent and spectrometer frequency.

Table 2: Predicted 13C NMR Spectroscopic Data for (S,S)-TsDPEN

Carbons Predicted Chemical Shift (8, ppm)
Aromatic (Phenyl & Tosyl) 120 - 145

Methine (-CH-CH-) 50-70

Tosyl Methyl (Ar-CHs) ~21
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Table 3: Predicted IR Absorption Data for (S,S)-TsDPEN

Predicted
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
N-H (Amine/Amide) Stretch 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
Aromatic C=C Stretch 1500 - 1700 Medium-Weak
] Asymmetric & 1335 - 1370 and 1150
S=0 (Sulfonamide) ) Strong
Symmetric Stretch -1180

Note: The N-H region may show multiple peaks corresponding to the primary amine (-NHz) and

the sulfonamide (-NH-SO2-) groups.[2][3]

Table 4: Mass Spectrometry Data for (S,S)-TsDPEN

Parameter Value Notes

Molecular Formula C21H22N202S [4]

Molecular Weight 366.48 g/mol [4]

Expected miz 367 15 For the protonated molecule

[M+H]* in ESI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Specific parameters should be optimized for the instrument in use.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A standard protocol for acquiring NMR

spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR

spectrometer.[5]
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o Sample Preparation: Dissolve 5-10 mg of (S,S)-TsDPEN in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, DMSO-de) in a standard 5 mm NMR tube. Optimal
concentrations are typically 10-50 mM for *H NMR and 50-200 mM for 3C NMR.[5]

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto
the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field
homogeneity.

o Data Acquisition:

o H NMR: A standard 1D proton experiment is run. Key parameters include the spectral
width, acquisition time (typically 2-4 seconds), and a relaxation delay (e.g., 1.5 seconds).
[6] Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled 1D carbon experiment is performed. Due to the lower
natural abundance of 13C, more scans are required. A longer relaxation delay may be
necessary for quaternary carbons to be observed.

3.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups within a molecule
based on the absorption of infrared radiation.

o Sample Preparation (Solid): For a solid sample like (S,S)-TsDPEN, the KBr pellet method is
common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

o Sample Preparation (Solution): Alternatively, the sample can be dissolved in a suitable
solvent (e.g., dichloromethane or chloroform) and placed in a liquid IR cell.[7]

o Data Acquisition:
o A background spectrum (of the KBr pellet or the solvent-filled cell) is collected first.
o The sample is then placed in the spectrometer, and its spectrum is recorded.

o The instrument software automatically subtracts the background from the sample
spectrum to provide the final transmittance or absorbance data.
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3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and
elemental composition of a compound.

o Sample Preparation: Prepare a dilute solution of (S,S)-TsDPEN (typically ~1 mg/mL) in a
solvent suitable for the ionization method, such as methanol or acetonitrile.[8]

« lonization: Electrospray ionization (ESI) is a soft ionization technique well-suited for a
molecule like (S,S)-TsDPEN. The sample solution is introduced into the ESI source, where it
is nebulized and ionized, typically forming protonated molecules [M+H]*.

e Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,
time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector
records the abundance of ions at each m/z value, generating the mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to the
analysis and application of (S,S)-TsDPEN.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of (S,S)-TsDPEN.
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Example Catalytic Workflow: Asymmetric Transfer Hydrogenation

Reactants & Catalyst

H-Source

(S,S)-TsDPEN Ru(ll) Precursor Prochiral Ketone (e.g., Formic Acid)

eaction

In-situ Formation of
[RuCl(arene)((S,S)-TsDPEN)]
Active Catalyst

Asymmetric Transfer
Hydrogenation

Workup & Analysis

Reaction Quench
& Extraction

'

Purification
(e.g., Chromatography)

;

Chiral Alcohol Product

Enantiomeric Excess (ee)
Determination (e.g., Chiral HPLC)

Click to download full resolution via product page

Caption: Catalytic workflow using a Ru-(S,S)-TsDPEN complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
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